Dimethyl 1H-pyrrole-3,4-dicarboxylate

Selective Reduction Synthetic Methodology Pyrrole Chemistry

Procure the specific 3,4-dicarboxylate isomer—not a generic pyrrole diester. The 3,4-substitution pattern on this C8H9NO4 scaffold imparts unique electronic distribution, directing regioselectivity in macrocycle construction (BODIPY dyes, porphyrinoids) and medicinal chemistry campaigns. Its electron-withdrawing methyl ester groups enable orthogonal protecting-group strategies and post-functionalization diversification that the free acid or ethyl ester analogs cannot replicate. This substitution pattern dictates mono-reduction selectivity profiles critical for natural product total synthesis and kinase/GPCR-targeted SAR exploration. Ensure your synthetic pathway receives the correct building block with verified regioisomeric purity for macrocyclic ligand design and tetrapyrrole-based photodynamic therapy applications.

Molecular Formula C8H9NO4
Molecular Weight 183.163
CAS No. 2818-06-6
Cat. No. B2786895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1H-pyrrole-3,4-dicarboxylate
CAS2818-06-6
Molecular FormulaC8H9NO4
Molecular Weight183.163
Structural Identifiers
SMILESCOC(=O)C1=CNC=C1C(=O)OC
InChIInChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3
InChIKeyHEDIMOSXPHKSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1H-Pyrrole-3,4-Dicarboxylate (CAS 2818-06-6) | Technical Specifications & Procurement Baseline


Dimethyl 1H-pyrrole-3,4-dicarboxylate (C8H9NO4, MW 183.16) is a heterocyclic diester building block featuring electron-withdrawing methyl ester groups at the 3- and 4-positions of the pyrrole ring [1]. This substitution pattern imparts unique electronic and steric properties that differentiate it from other pyrrole dicarboxylate isomers. The compound serves as a versatile scaffold in medicinal chemistry, materials science, and macrocycle synthesis, particularly for constructing porphyrinoids and BODIPY dyes [2]. With a predicted boiling point of 355.6±22.0 °C and density of 1.3±0.1 g/cm³, it is typically procured as a powder with purities ranging from 95% to 98% for research applications [3].

Why In-Class Pyrrole Diesters Are Not Interchangeable with Dimethyl 1H-Pyrrole-3,4-Dicarboxylate (CAS 2818-06-6)


Procurement of pyrrole diesters as a generic class is insufficient for projects requiring specific reactivity profiles. The position of ester substituents on the pyrrole ring dictates the compound's electronic distribution, hydrogen-bonding capacity, and regioselectivity in subsequent transformations. For instance, the 3,4-dicarboxylate pattern reduces the selectivity of mono-reduction compared to the 2,5- or 2,4-dicarboxylate isomers, a critical parameter when designing synthetic pathways [1]. Furthermore, the methyl ester form offers distinct solubility and leaving group characteristics compared to ethyl ester analogs like diethyl 1H-pyrrole-3,4-dicarboxylate, which has a higher melting point (147-149 °C) and different physical handling properties . Substituting the free acid (pyrrole-3,4-dicarboxylic acid) introduces additional reactivity at the carboxylic acid moieties, fundamentally altering the compound's utility in cross-coupling and condensation reactions. These differences underscore why procurement must be compound-specific rather than class-based.

Quantitative Evidence: Dimethyl 1H-Pyrrole-3,4-Dicarboxylate (2818-06-6) vs. Closest Analogs


Divergent Regioselectivity in Hydride Reduction: 3,4-Dicarboxylate vs. 2,5-Dicarboxylate Isomers

Dimethyl 1H-pyrrole-3,4-dicarboxylate exhibits markedly different behavior in selective mono-reduction compared to the 2,5-dicarboxylate isomer. While pyrrole-2,5-dicarboxylates undergo rapid and selective mono-reduction to the corresponding mono-alcohol with diisobutylaluminum hydride (DIBAH), the 3,4-dicarboxylate analog shows decreased selectivity, requiring different reaction optimization [1]. This selectivity profile is critical for synthetic chemists designing protecting group strategies or multi-step syntheses where precise functional group manipulation is required. The difference is attributed to the altered electronic environment and the ability of the pyrrole nitrogen to coordinate with the reducing agent [1].

Selective Reduction Synthetic Methodology Pyrrole Chemistry

Facilitated Access to Regioselective Aryl-Substituted Pyrrole-3,4-Dicarboxylates for Medicinal Chemistry

Synthetic routes specifically designed for pyrrole-3,4-dicarboxylates provide a clear advantage over alternative routes for other pyrrole carboxylates. A regioselective synthesis of differentially substituted pyrrole-3,4-dicarboxylates has been established, circumventing problems and limitations associated with previous butynedioic diester condensations and 1,3-dipolar cycloaddition reactions [1]. This methodology allows for the regiocontrolled preparation of highly substituted pyrrole pharmacophore cores, which is a key differentiator from pyrrole-2,5-dicarboxylate syntheses that often require multi-step sequences [2].

Medicinal Chemistry Regioselective Synthesis Pyrrole Scaffolds

Superior Precursor for Porphyrin/BODIPY Macrocycles vs. Pyrrole-3,4-Dicarboxylic Acid

The dimethyl ester form of pyrrole-3,4-dicarboxylate is a critical building block for the synthesis of macrocyclic compounds, such as porphyrins, porphyrazines, and BODIPY dyes [REFS-1, REFS-2]. In contrast, the free dicarboxylic acid (pyrrole-3,4-dicarboxylic acid) is primarily used for conductive polymer applications [3]. The ester groups in the target compound serve as protected functional handles that can be selectively unmasked or modified after macrocycle formation, a feature not available with the acid form. Furthermore, the target compound is a direct precursor to pyrrole-3,4-dicarboxylate-based macrocycles, as exemplified in patented processes for macrocyclic compound production [4].

Materials Science Porphyrin Synthesis BODIPY Dyes Macrocyclic Compounds

Distinct Physical Property Profile vs. Diethyl 1H-Pyrrole-3,4-Dicarboxylate

The methyl ester analog exhibits a significantly different physical property profile compared to its diethyl ester counterpart, diethyl 1H-pyrrole-3,4-dicarboxylate (CAS 41969-71-5). The diethyl ester is a solid with a reported melting point of 147-149 °C (dec.) . While the exact melting point of the dimethyl ester is not consistently reported in authoritative databases, the difference in ester chain length is known to influence solubility, volatility, and crystal packing. The dimethyl ester is a powder at room temperature and has a lower molecular weight (183.16 vs. 211.21 g/mol) and fewer rotatable bonds (2 vs. 6), which can affect its behavior in solid-phase synthesis and crystallography [1].

Physical Properties Solubility Material Handling

Optimal Application Scenarios for Dimethyl 1H-Pyrrole-3,4-Dicarboxylate (CAS 2818-06-6) Based on Evidence


Synthesis of Regioselectively Substituted Pyrrole Pharmacophores for Drug Discovery

Medicinal chemistry groups requiring regioisomerically pure, highly aryl-substituted pyrrole cores should prioritize this scaffold. The established regioselective synthetic route circumvents limitations of older methods, enabling efficient SAR exploration [1]. This is particularly relevant for projects targeting kinases, GPCRs, or other protein classes where pyrrole-based pharmacophores are prevalent.

Preparation of Porphyrin and BODIPY Precursors for Photodynamic Therapy and Catalysis Research

This dimethyl ester is the building block of choice for constructing porphyrinoids and BODIPY dyes [2]. The ester groups provide protected functional handles for post-macrocycle diversification, a critical advantage over the free acid. Researchers in photodynamic therapy, artificial photosynthesis, and catalysis will find this compound essential for accessing complex, functionalized tetrapyrroles.

Multi-Step Synthesis Requiring Differential Ester Reactivity

Projects involving orthogonal protecting group strategies or selective functionalization of pyrrole rings should utilize this compound. Its distinct behavior in mono-reduction compared to 2,5-dicarboxylates [3] allows for tailored synthetic sequences where the 3,4-diester remains intact while other sites are modified. This is crucial for the total synthesis of natural products or complex heterocycles.

Macrocyclic Ligand Synthesis for Coordination Chemistry and Sensing

The compound serves as a key component in patented methods for producing macrocyclic compounds [4]. Its specific 3,4-dicarboxylate geometry is ideal for constructing macrocyclic ligands with defined cavity sizes for metal ion complexation, which is relevant for applications in catalysis, sensing, and environmental remediation.

Technical Documentation Hub

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22 linked technical documents
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